Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester

Catalog No.
S1535390
CAS No.
10138-32-6
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ...

CAS Number

10138-32-6

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester

IUPAC Name

ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h3-4,7-9H,2,5-6H2,1H3

InChI Key

FCCGTJAGEHZPBF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC2CC1C=C2

Solubility

very slightly soluble
Soluble (in ethanol)

Canonical SMILES

CCOC(=O)C1CC2CC1C=C2

Organic Synthesis:

  • Precursor for pharmaceuticals and agrochemicals: This compound can serve as a starting material for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique bicyclic structure allows for the creation of diverse and complex molecules with desired properties. [, ]

Materials Science:

  • Monomer for polymer synthesis: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester can be used as a building block for the synthesis of specialized polymers. These polymers can possess unique properties, such as improved thermal stability, rigidity, and resistance to chemicals, making them potentially useful in various applications, including coatings, adhesives, and electronic materials. [, ]

Catalysis:

  • Ligand design for transition metal catalysts: The compound's structure can be modified to create ligands for transition metal catalysts. These modified ligands can be used to improve the efficiency and selectivity of various catalytic reactions, which are essential for numerous chemical processes in research and industry. []

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester is characterized by its bicyclic structure, which consists of a seven-membered ring containing two fused cyclopentane units. The compound features a carboxylic acid functional group that has been esterified with ethanol, resulting in its ethyl ester form. This structure imparts distinct chemical properties and reactivity patterns that are of interest in various fields of chemistry.

Typical for esters and bicyclic compounds:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ethyl ester can hydrolyze to yield bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and ethanol.

    Bicyclo 2 2 1 hept 5 ene 2 carboxylic acid ethyl ester+H2OBicyclo 2 2 1 hept 5 ene 2 carboxylic acid+Ethanol\text{Bicyclo 2 2 1 hept 5 ene 2 carboxylic acid ethyl ester}+H_2O\rightarrow \text{Bicyclo 2 2 1 hept 5 ene 2 carboxylic acid}+\text{Ethanol}
  • Transesterification: The compound can also participate in transesterification reactions where the ethyl group can be exchanged with other alcohols under acidic or basic conditions .

The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester can be achieved through several methods:

  • Fischer Esterification: This classic method involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

    Bicyclo 2 2 1 hept 5 ene 2 carboxylic acid+EthanolBicyclo 2 2 1 hept 5 ene 2 carboxylic acid ethyl ester+H2O\text{Bicyclo 2 2 1 hept 5 ene 2 carboxylic acid}+\text{Ethanol}\rightarrow \text{Bicyclo 2 2 1 hept 5 ene 2 carboxylic acid ethyl ester}+H_2O
  • Transesterification: The conversion from another ester to the ethyl ester can be performed using ethanol as a solvent and an alkoxide catalyst under basic conditions .

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Flavoring and Fragrance Industry: Like many esters, it may have applications in creating flavors or fragrances due to its potential pleasant odor.

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester shares structural similarities with several other compounds:

Compound NameStructure TypeKey Features
Ethyl acetateEsterCommonly used solvent; fruity odor
Bicyclo[3.3.0]octane carboxylic acid, ethyl esterBicyclic EsterLarger ring structure; different reactivity
Cyclobutane carboxylic acid, methyl esterCyclic EsterSmaller ring; different physical properties

Uniqueness

What sets bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester apart is its specific bicyclic framework that influences its reactivity and potential applications compared to linear or larger cyclic esters.

Physical Description

Clear liquid/Floral aroma with earthy fermented undertones

XLogP3

1.9

Density

1.007-1.047 (20 °)

Other CAS

10138-32-6

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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